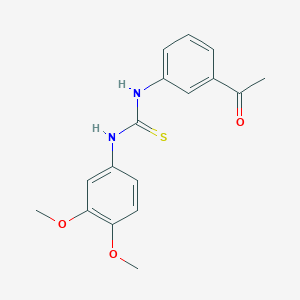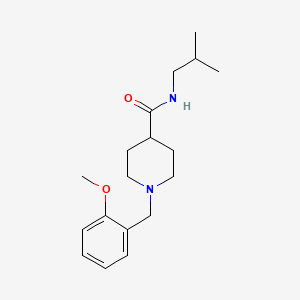
N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide, commonly known as BMA-155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMA-155 is a small molecule that belongs to the class of N-acylpyridine derivatives.
Mécanisme D'action
The mechanism of action of BMA-155 is not fully understood. However, it has been shown to interact with the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein kinase C activity, and cell survival. BMA-155 has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
BMA-155 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMA-155 can inhibit the growth of cancer cells, induce apoptosis, and enhance synaptic plasticity. In vivo studies have shown that BMA-155 can improve cognitive function, reduce neuroinflammation, and protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
BMA-155 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high yield, which makes it cost-effective. It has also been shown to have potent biological activity, which makes it an attractive candidate for drug development. However, there are also some limitations to using BMA-155 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further investigated.
Orientations Futures
There are several future directions for the research on BMA-155. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to optimize its pharmacological properties, such as its bioavailability, half-life, and specificity. Additionally, more studies are needed to investigate its potential applications in various diseases, including neurodegenerative diseases and cancer. Finally, the development of BMA-155 analogs with improved efficacy and safety profiles may lead to the discovery of novel drug candidates.
Méthodes De Synthèse
The synthesis of BMA-155 involves the reaction of 2-bromoacetophenone with benzylamine, followed by the reaction of the resulting product with 4-methylpyridine-2-amine. The final product is obtained after purification through column chromatography. The synthesis of BMA-155 is a straightforward process, and the yield is high.
Applications De Recherche Scientifique
BMA-155 has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMA-155 has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, BMA-155 has been shown to have neuroprotective effects and to enhance synaptic plasticity. In cancer research, BMA-155 has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Propriétés
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-17-10-12-18(13-11-17)15-21(24)23(20-9-5-6-14-22-20)16-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBOVYRTDSPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)




![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

